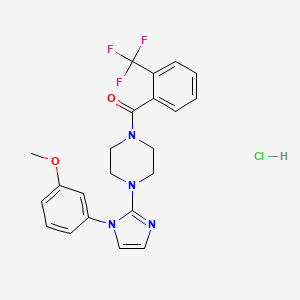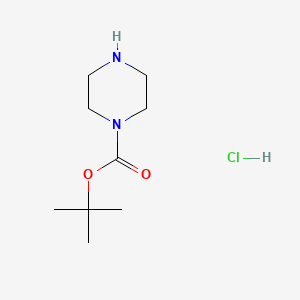
Chlorhydrate de (4-(1-(3-méthoxyphényl)-1H-imidazol-2-yl)pipérazin-1-yl)(2-(trifluorométhyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic compound featuring multiple functional groups. Its synthesis and applications span diverse areas in chemistry, biology, and industrial processes. This article delves into its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic transformations.
Biology: Investigated for potential use in biological assays to understand binding interactions with various proteins and enzymes.
Medicine: Explored for pharmacological activities, such as its potential as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and in the development of materials with specific properties.
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as benzimidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, suggesting that they interact with various targets within the body .
Mode of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they interact with their targets in a variety of ways . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biochemical pathways within the body .
Pharmacokinetics
Similar compounds have been found to exhibit diverse pharmacokinetic properties, suggesting that they are absorbed, distributed, metabolized, and excreted in a variety of ways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride involves multiple steps. Key steps include:
Formation of the 3-methoxyphenyl imidazole derivative through cyclization of a substituted amine with an aldehyde.
N-alkylation of imidazole with 1-chloro-2-(trifluoromethyl)benzene in the presence of a base.
Formation of the piperazine derivative by reacting with N-methylpiperazine.
Final hydrochloride salt formation by treating the product with hydrochloric acid.
Industrial Production Methods: Industrially, these steps are optimized for efficiency. Solvent choices, reaction temperatures, and catalysts are fine-tuned to maximize yield and purity. Methods such as continuous flow reactions and high-throughput screening can enhance production.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various reactions:
Oxidation: Treatment with oxidizing agents can modify the methoxyphenyl group.
Reduction: Can be reduced at the imidazole or piperazine nitrogen atoms under specific conditions.
Substitution: Halogen groups can be substituted by nucleophiles in the presence of catalysts.
Common Reagents and Conditions: Typical reagents include sodium hydride (for deprotonation), palladium catalysts (for reduction), and bromine (for substitution). Reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction.
Major Products: Depending on the reaction pathway, products range from modified imidazole and piperazine derivatives to fluorinated aromatic compounds.
Comparaison Avec Des Composés Similaires
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
(4-(1-(3-hydroxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
(4-(1-(3-nitrophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
These compounds share the same core structure but differ in the substituents on the aromatic ring, influencing their chemical behavior and applications.
There you have it—a detailed breakdown of (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride. What sparked your interest in this compound?
Propriétés
IUPAC Name |
[4-[1-(3-methoxyphenyl)imidazol-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2.ClH/c1-31-17-6-4-5-16(15-17)29-10-9-26-21(29)28-13-11-27(12-14-28)20(30)18-7-2-3-8-19(18)22(23,24)25;/h2-10,15H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAIGLHDYWTZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)
![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)
![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2506889.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)
![4-[(3-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)


